molecular formula C6H9KO7 B12287811 D-Xylo-hexulosonicacid, potassium salt (7CI)

D-Xylo-hexulosonicacid, potassium salt (7CI)

Cat. No.: B12287811
M. Wt: 232.23 g/mol
InChI Key: GSFHMOMWXNDPMM-UHFFFAOYSA-M
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Description

D-Xylo-hexulosonicacid, potassium salt (7CI): , also known as 5-Keto-D-gluconic acid potassium salt, is a chemical compound with the molecular formula C6H9KO7 and a molecular weight of 232.23 g/mol . This compound is a potassium salt derivative of D-Xylo-hexulosonicacid and is commonly used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Xylo-hexulosonicacid, potassium salt typically involves the oxidation of D-glucose or D-gluconic acid. The reaction is carried out in the presence of an oxidizing agent such as potassium permanganate or hydrogen peroxide under controlled conditions . The reaction mixture is then neutralized with potassium hydroxide to form the potassium salt of the acid.

Industrial Production Methods: Industrial production of D-Xylo-hexulosonicacid, potassium salt follows similar synthetic routes but on a larger scale. The process involves continuous oxidation of D-glucose using industrial oxidizing agents, followed by crystallization and purification steps to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: D-Xylo-hexulosonicacid, potassium salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, hydrogen gas with a catalyst.

    Substitution: Various metal salts for ion exchange reactions.

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of D-Xylo-hexulosonicacid, potassium salt involves its interaction with specific enzymes and metabolic pathways. It acts as a substrate for oxidoreductase enzymes, which catalyze the oxidation-reduction reactions involving sugar acids. The compound’s potassium ion plays a role in stabilizing the structure and enhancing its solubility in aqueous solutions .

Comparison with Similar Compounds

  • D-gluconic acid potassium salt
  • 2-Keto-D-gluconic acid potassium salt
  • D-Xylo-5-hexulofuranosonic acid potassium salt

Comparison: D-Xylo-hexulosonicacid, potassium salt is unique due to its specific structural configuration and reactivity. Compared to D-gluconic acid potassium salt, it has a keto group at the fifth carbon, which imparts different chemical properties and reactivity. The presence of the keto group makes it more reactive in oxidation and reduction reactions compared to its counterparts .

Biological Activity

D-Xylo-hexulosonic acid, potassium salt (7CI), is a compound derived from the metabolism of certain carbohydrates and has garnered attention for its potential biological activities. This article explores its biological functions, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

D-Xylo-hexulosonic acid is a hexulosonic acid that plays a role in various biochemical pathways. As a potassium salt, it exhibits improved solubility and bioavailability compared to its free acid form. The molecular structure allows it to interact with various biological systems, influencing metabolic processes.

Biological Activities

1. Antioxidant Activity
Research indicates that D-Xylo-hexulosonic acid possesses significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, thereby preventing oxidative stress, which can lead to cellular damage and various diseases.

  • Mechanism : The antioxidant activity is believed to be concentration-dependent, with higher concentrations exhibiting greater efficacy in scavenging free radicals. This was demonstrated using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays to quantify radical scavenging activity.

2. Prebiotic Effects
D-Xylo-hexulosonic acid has been shown to promote the growth of beneficial gut bacteria such as bifidobacteria and lactobacilli. This prebiotic effect enhances gut health and may contribute to improved immune function.

  • Impact on Gut Microbiota : The compound selectively stimulates the growth of specific bacterial strains in the colon, leading to a healthier gut microbiome and potentially reducing the risk of gastrointestinal disorders.

3. Anti-inflammatory Properties
Studies have indicated that D-Xylo-hexulosonic acid may exhibit anti-inflammatory effects. By modulating inflammatory pathways, it could play a role in managing conditions characterized by chronic inflammation.

Table 1: Summary of Biological Activities

Activity TypeMechanism/EffectReferences
AntioxidantScavenges free radicals; reduces oxidative stress
PrebioticPromotes growth of beneficial gut bacteria
Anti-inflammatoryModulates inflammatory responses

Case Studies

Case Study 1: Antioxidant Efficacy in Human Cells
In a controlled study, human cell lines were treated with varying concentrations of D-Xylo-hexulosonic acid. The results indicated a significant reduction in markers of oxidative stress, suggesting its potential as a therapeutic agent in oxidative stress-related diseases.

Case Study 2: Prebiotic Effects on Gut Health
A clinical trial involving participants with digestive disorders evaluated the prebiotic effects of D-Xylo-hexulosonic acid. Participants reported improved gut health and reduced symptoms of dysbiosis after supplementation for eight weeks.

Properties

IUPAC Name

potassium;2,3,4,6-tetrahydroxy-5-oxohexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O7.K/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h3-5,7,9-11H,1H2,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSFHMOMWXNDPMM-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)C(C(C(C(=O)[O-])O)O)O)O.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9KO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91446-96-7
Record name 5-Keto-D-gluconic acid potassium salt
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